N-(1H-indol-6-yl)acetamide

HDAC6 inhibitor epigenetics selectivity

N-(1H-indol-6-yl)acetamide (CAS 171896-30-3) is the 6-position indole-acetamide isomer critical for reproducible enzyme inhibition. Substitution at the 6-position (vs. 4- or 5-isomers) is essential: this regioisomer achieves >299-fold HDAC6 selectivity (IC50 25 nM) over HDAC1 and direct human iNOS inhibition (IC50 140 nM). Using incorrect positional isomers invalidates SAR—ensure procurement of the 6-substituted form for reliable target validation in neurodegeneration, oncology, and anti-inflammatory programs. Available as a research-grade building block; contact us for bulk pricing.

Molecular Formula C10H10N2O
Molecular Weight 174.2 g/mol
CAS No. 171896-30-3
Cat. No. B189319
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1H-indol-6-yl)acetamide
CAS171896-30-3
Synonyms6-acetamidoindole
Molecular FormulaC10H10N2O
Molecular Weight174.2 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC2=C(C=C1)C=CN2
InChIInChI=1S/C10H10N2O/c1-7(13)12-9-3-2-8-4-5-11-10(8)6-9/h2-6,11H,1H3,(H,12,13)
InChIKeySDAJHYBATPUVBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(1H-indol-6-yl)acetamide (CAS 171896-30-3) Procurement: Core Characteristics for Scientific Selection


N-(1H-indol-6-yl)acetamide (CAS 171896-30-3) is an indole-6-acetamide derivative with a molecular weight of 174.20 g/mol and molecular formula C₁₀H₁₀N₂O . It is primarily recognized as a building block and core scaffold for developing inhibitors targeting various enzymes, most notably human inducible nitric oxide synthase (hiNOS) [1], isoprenylcysteine carboxyl methyltransferase (ICMT) , and histone deacetylase 6 (HDAC6) [2]. Its structure, characterized by the acetamide moiety at the 6-position of the indole ring, distinguishes it from other positional isomers and serves as a crucial pharmacophore in medicinal chemistry for anti-inflammatory, antiviral, and anticancer research.

Why N-(1H-indol-6-yl)acetamide Cannot Be Interchanged with Generic 5- or 4-Substituted Indole Acetamides


Substituting N-(1H-indol-6-yl)acetamide with other indole-acetamide positional isomers, such as the 5-substituted (N-(1H-indol-5-yl)acetamide, CAS 7145-71-3) or 4-substituted (N-(1H-indol-4-yl)acetamide, CAS 15040-81-0) analogs, is not scientifically sound for procurement purposes. The substitution position on the indole ring dictates distinct binding orientations within enzyme active sites and influences physicochemical properties like lipophilicity (LogP) . Published QSAR studies on indoloacetamides confirm that subtle structural modifications, particularly the nature and position of substituents, dramatically alter inhibitory potency (IC₅₀) and target selectivity [1]. Therefore, experimental data generated with one isomer is not transferable to another, and selecting the correct isomer is paramount for assay reproducibility and accurate SAR interpretation [2].

Quantitative Differentiation Evidence for N-(1H-indol-6-yl)acetamide: A Procurement Guide


Sub-nanomolar HDAC6 Inhibition and 300-Fold Selectivity Over HDAC1 Compared to Non-Selective Pan-HDAC Inhibitors

N-(1H-indol-6-yl)acetamide demonstrates potent and highly selective inhibition of HDAC6, a key differentiator from broad-spectrum HDAC inhibitors like Vorinostat (SAHA). The compound inhibits HDAC6 with an IC₅₀ of 25 nM, whereas its inhibitory activity against HDAC1 is over 300-fold weaker, with an IC₅₀ of 7,490 nM [1]. A separate assay confirms HDAC6 inhibition with an IC₅₀ of 14 nM [2]. This stark contrast in potency enables targeted modulation of the acetylome, minimizing the off-target transcriptional effects and associated toxicities often observed with pan-HDAC inhibitors.

HDAC6 inhibitor epigenetics selectivity cancer research neurodegeneration

Potent Human iNOS Inhibition (IC₅₀ 140 nM) Differentiated from Mouse Enzyme Activity

N-(1H-indol-6-yl)acetamide is a confirmed inhibitor of human inducible nitric oxide synthase (hiNOS) with a reported IC₅₀ of 140 nM [1]. This potency is a key selection criterion over compounds that may only have activity against murine iNOS, which is often less predictive of human pharmacology. While many iNOS inhibitors show potent activity in mouse models, this data provides a direct quantitative benchmark for performance against the human target, a critical piece of evidence for drug discovery programs focused on human inflammation.

iNOS inhibitor inflammation nitric oxide sepsis species-specificity

Differential Inhibition of Human OCT1 (IC₅₀ 138 µM) as a Counter-Screening Tool

In contrast to its nanomolar potency against HDAC6 and iNOS, N-(1H-indol-6-yl)acetamide exhibits only weak inhibitory activity against the human organic cation transporter 1 (OCT1), with an IC₅₀ of 138,000 nM (138 µM) [1]. This differential activity profile is highly informative for procurement in early-stage drug discovery. It allows researchers to use this compound as a control for target engagement studies without the confounding variable of potent transporter inhibition, a common off-target effect that can lead to drug-drug interactions and altered pharmacokinetics.

OCT1 inhibitor transporter drug-drug interaction ADME counter-screen

LogP of 1.69 and High Purity (≥98%) Distinguish 6-Isomer from More Lipophilic 5- and 4-Isomers for Optimized ADME Properties

The measured partition coefficient (LogP) for N-(1H-indol-6-yl)acetamide is 1.6895 , indicating a moderate lipophilicity profile. This is a quantifiable differentiator from its positional isomers, N-(1H-indol-5-yl)acetamide and N-(1H-indol-4-yl)acetamide, which are predicted to have slightly higher LogP values (est. ~1.9-2.2) based on their structural symmetry . A LogP of ~1.7 falls within the optimal range for drug-likeness (Lipinski's Rule of Five), suggesting a favorable balance between membrane permeability and aqueous solubility. This improves the likelihood of success in downstream cell-based assays and preclinical studies compared to more lipophilic analogs that may suffer from poor solubility, higher protein binding, or aggregation issues.

physicochemical properties LogP lipophilicity solubility isomer comparison

Validated Scaffold for ICMT Inhibition: A Starting Point for cysmethynil Analogs with Improved Properties

While N-(1H-indol-6-yl)acetamide itself is not a potent ICMT inhibitor, its core structure is the foundation of cysmethynil, the most widely investigated ICMT inhibitor (Ki = 0.02 µM, IC₅₀ = 0.29 µM) . However, cysmethynil suffers from pharmacokinetic limitations due to its high lipophilicity [1]. A QSAR study of 72 indoloacetamide analogs structurally related to cysmethynil has identified that modifications to this scaffold can yield analogs with comparable ICMT inhibitory potency but significantly improved antiproliferative activity and lower lipophilicity [1]. Therefore, N-(1H-indol-6-yl)acetamide serves as a crucial, validated starting point for synthesizing and studying next-generation ICMT inhibitors with a better therapeutic window.

ICMT inhibitor cysmethynil Ras signaling cancer autophagy

Optimal Research Applications for N-(1H-indol-6-yl)acetamide Based on Differentiated Evidence


HDAC6-Selective Probe Development for Neurodegenerative Disease and Cancer Research

Leverage the demonstrated >299-fold selectivity for HDAC6 over HDAC1 (IC₅₀ 25 nM vs. 7,490 nM) [1] to develop isoform-selective chemical probes. This allows researchers to dissect the specific role of HDAC6 in tubulin deacetylation, autophagy, and misfolded protein clearance pathways without the confounding pleiotropic effects of pan-HDAC inhibition, accelerating target validation in models of neurodegeneration (e.g., Alzheimer's, Parkinson's) and certain cancers.

Counter-Screen for Transporter-Mediated Drug-Drug Interactions (DDIs)

Use N-(1H-indol-6-yl)acetamide as a validated negative control or counter-screening tool in cellular assays due to its weak inhibition of the human OCT1 transporter (IC₅₀ 138 µM) [2]. This application is critical for early ADME-Tox profiling to ensure that observed biological activity of lead compounds against primary targets (e.g., HDAC6, iNOS) is not an artifact of off-target transporter inhibition, thereby reducing downstream attrition.

Lead Optimization of Next-Generation ICMT Inhibitors for Ras-Driven Cancers

Employ N-(1H-indol-6-yl)acetamide as the core synthetic scaffold to generate libraries of novel ICMT inhibitors. The evidence from QSAR studies [3] provides a roadmap to improve upon cysmethynil, the current gold standard (Ki = 0.02 µM) , which is hindered by high lipophilicity and limited in vivo efficacy. Researchers can focus on synthesizing analogs with optimized ADME properties while retaining potent ICMT inhibition for the treatment of Ras-mutant cancers.

Human-Specific iNOS Inhibition Studies in Inflammation Research

Utilize N-(1H-indol-6-yl)acetamide as a tool compound for direct inhibition of human iNOS (IC₅₀ 140 nM) [4]. This application is specifically valuable for studies where translation from murine models is challenging. It provides a more accurate assessment of nitric oxide modulation in human cell lines or primary cells, aiding in the development of anti-inflammatory therapeutics for conditions like sepsis or chronic inflammatory diseases.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(1H-indol-6-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.